N-tert-Butyl-4-(methylamino)benzamide
CAS No.:
Cat. No.: VC17713303
Molecular Formula: C12H18N2O
Molecular Weight: 206.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H18N2O |
|---|---|
| Molecular Weight | 206.28 g/mol |
| IUPAC Name | N-tert-butyl-4-(methylamino)benzamide |
| Standard InChI | InChI=1S/C12H18N2O/c1-12(2,3)14-11(15)9-5-7-10(13-4)8-6-9/h5-8,13H,1-4H3,(H,14,15) |
| Standard InChI Key | WVIKEVKIWDCQIW-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)NC(=O)C1=CC=C(C=C1)NC |
Introduction
Chemical Structure and Physicochemical Properties
N-tert-Butyl-4-(methylamino)benzamide features a benzamide backbone with two distinct functional groups:
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A tert-butyl group (–C(CH₃)₃) attached to the amide nitrogen, imparting steric hindrance and influencing solubility.
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A methylamino group (–NHCH₃) at the 4-position of the aromatic ring, enabling hydrogen bonding and potential redox activity.
Key Physicochemical Data
The compound’s tert-butyl group enhances metabolic stability by resisting oxidative degradation, a feature exploited in drug design . The methylamino group introduces basicity (predicted pKa ~8.5–9.0), facilitating protonation under physiological conditions.
Synthetic Routes and Optimization
Ritter Reaction with Nitriles
A copper(II) triflate-catalyzed Ritter reaction between 4-(methylamino)benzonitrile and di-tert-butyl dicarbonate yields N-tert-butyl-4-(methylamino)benzamide under solvent-free conditions :
This method achieves >85% yield at room temperature, avoiding harsh reagents .
Amidation of Acyl Chlorides
Reaction of 4-(methylamino)benzoyl chloride with tert-butyl amine in benzene produces the target compound :
Typical conditions: 0°C to room temperature, 12–24 hours, yielding 75–89% after recrystallization .
Industrial-Scale Production
Optimized protocols employ continuous flow reactors to enhance yield (92–95%) and reduce reaction times to 2–4 hours. Solvent recycling and automated purification systems minimize waste, aligning with green chemistry principles.
Comparative Analysis with Structural Analogs
The methylamino group distinguishes this compound by introducing potential for:
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